molecular formula C12H16N2O4 B11865943 (S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate

(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate

Cat. No.: B11865943
M. Wt: 252.27 g/mol
InChI Key: ZNDRCVYJMXQXGP-XRIOVQLTSA-N
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Description

(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate is a complex organic compound with a unique structure that includes a fused diazepine and pyrrolo ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Share a similar diazepine ring structure but differ in their pharmacological profiles.

    Pyrrolobenzodiazepines: Have a similar fused ring system but may vary in their substituents and biological activities.

Uniqueness

(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate is unique due to its specific stereochemistry and the presence of a dihydrate form, which can influence its solubility and stability.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

(6aS)-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate

InChI

InChI=1S/C12H12N2O2.2H2O/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11;;/h1-2,4-5,10H,3,6-7H2,(H,13,15);2*1H2/t10-;;/m0../s1

InChI Key

ZNDRCVYJMXQXGP-XRIOVQLTSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2C1.O.O

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1.O.O

Origin of Product

United States

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